molecular formula C21H19N3O3 B3047557 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol CAS No. 141951-87-3

2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol

Cat. No. B3047557
CAS RN: 141951-87-3
M. Wt: 361.4 g/mol
InChI Key: HZBXMIHYLIPDSH-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Diphenylimidazolidin-2-yl)phenol” is known by registry numbers ZINC000002836057 . It’s available from suppliers including ChemBridge Corporation, Vitas M Chemical Limited .


Molecular Structure Analysis

The molecular structure of a related compound, “2-(2-Furyl)-1,3-diphenylimidazolidine”, has a molecular formula of C19H18N2O and a molecular weight of 290.366 .

Scientific Research Applications

  • Synthesis and Characterization : The synthesis of compounds related to 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol often involves complex chemical reactions. For example, Sedlák et al. (2005) discussed the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, highlighting the chemical processes and characterizations involved, which could be relevant to understanding the synthesis pathways of 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol derivatives (Sedlák, Keder, Hanusek, & Růžička, 2005).

  • Photophysical and Electrochemical Properties : The photophysical and electrochemical properties of compounds similar to 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol have been a subject of interest. For instance, Khachatryan et al. (2005) explored the extraction and voltammetric determination of phenols using room temperature ionic liquid, which can shed light on the electrochemical behavior of nitrophenol derivatives (Khachatryan, Smirnova, Torocheshnikova, Shvedene, Formanovsky, & Pletnev, 2005).

  • Antimicrobial and Biological Activities : The antimicrobial properties of compounds structurally related to 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol have been evaluated. Tavman et al. (2010) synthesized and characterized Cu(II) and Fe(III) complexes of similar compounds, assessing their antimicrobial activities, which provides insights into the potential biological applications of 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol and its derivatives (Tavman, Boz, Birteksöz, & Çinarli, 2010).

  • Photochemical Studies : The photochemical properties of compounds incorporating imidazolidin and nitrophenol groups have been studied for their potential applications in materials science and chemistry. Matsuda and Irie (2000) investigated a diarylethene with two nitronyl nitroxides, focusing on the photoswitching of intramolecular magnetic interaction, which might be relevant to understanding the photochemical behavior of 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol derivatives (Matsuda & Irie, 2000).

properties

IUPAC Name

2-(1,3-diphenylimidazolidin-2-yl)-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-20-12-11-18(24(26)27)15-19(20)21-22(16-7-3-1-4-8-16)13-14-23(21)17-9-5-2-6-10-17/h1-12,15,21,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBXMIHYLIPDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361533
Record name 2-(1,3-diphenylimidazolidin-2-yl)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol

CAS RN

141951-87-3
Record name 2-(1,3-diphenylimidazolidin-2-yl)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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